N-(p-(3-(Dibutylamino)propoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride

Description

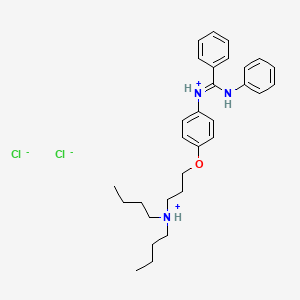

N-(p-(3-(Dibutylamino)propoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride is a benzamidine derivative characterized by a dibutylamino-substituted propoxy chain attached to a phenyl group, with a benzamidine core and a second phenyl substituent. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The dibutylamino-propoxy moiety is critical for modulating lipophilicity and receptor interactions, as seen in related compounds targeting ion channels or kinases .

Properties

CAS No. |

80785-01-9 |

|---|---|

Molecular Formula |

C30H41Cl2N3O |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

3-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]propyl-dibutylazanium;dichloride |

InChI |

InChI=1S/C30H39N3O.2ClH/c1-3-5-22-33(23-6-4-2)24-13-25-34-29-20-18-28(19-21-29)32-30(26-14-9-7-10-15-26)31-27-16-11-8-12-17-27;;/h7-12,14-21H,3-6,13,22-25H2,1-2H3,(H,31,32);2*1H |

InChI Key |

MGSOGLGZGWEYGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Biological Activity

N-(p-(3-(Dibutylamino)propoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C28H37N3O

- Molar Mass : 437.6 g/mol

- CAS Number : 80784-98-1

The compound features a benzamidine core, which is known for its ability to interact with various biological targets, particularly proteases.

The primary mechanism of action for this compound involves inhibition of serine proteases. This inhibition can lead to modulation of various physiological processes, including inflammation and cell signaling pathways. The dibutylamino group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

1. Antiprotease Activity

Research indicates that this compound effectively inhibits serine proteases, which play crucial roles in various biological processes such as blood coagulation and inflammation. The inhibition of these enzymes can lead to therapeutic effects in conditions characterized by excessive protease activity.

2. Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound may disrupt cellular signaling pathways involved in cell proliferation and survival.

3. Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties, potentially through the modulation of molecular chaperones that protect neurons from stress-induced damage.

Case Studies and Experimental Data

- Study on Protease Inhibition : A study demonstrated that this compound significantly inhibited the activity of trypsin and thrombin in vitro, suggesting its potential use in treating thrombotic disorders.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Trypsin | 85% | 10 |

| Thrombin | 78% | 10 |

- Anticancer Activity : In a breast cancer cell line study, the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dronedarone Hydrochloride

Structure: 2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl methanesulfonamide hydrochloride. Key Similarity: Both compounds share the dibutylamino-propoxy-phenyl group, which enhances membrane permeability and prolongs binding to cardiac ion channels. Difference: Dronedarone incorporates a benzofuran ring and methanesulfonamide group, conferring antiarrhythmic activity via multichannel blockade (K⁺, Na⁺, Ca²⁺). In contrast, the target compound’s benzamidine core may favor protease inhibition or nucleic acid interactions. Pharmacological Impact: Dronedarone’s clinical use in atrial fibrillation highlights the therapeutic relevance of the dibutylamino-propoxy motif in cardiovascular agents .

Cevipabulin Succinate

Structure: 5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate dihydrate. Key Similarity: The propoxy linker with an amino group (methylamino vs. dibutylamino) positions the molecule for microtubule disruption. Cevipabulin’s triazolopyrimidine core targets tubulin, demonstrating how minor structural changes redirect activity from cardiac to anticancer applications .

Tandutinib

Structure: 4-[6-Methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl]-N-[4-(1-methylethoxy)phenyl]piperazine-1-carboxamide. Key Similarity: The 3-(piperidinyl)propoxy group mirrors the target compound’s dibutylamino-propoxy chain, optimizing kinase inhibition. Difference: Tandutinib’s quinazoline and piperazine carboxamide groups enable selective FLT3 kinase inhibition for leukemia treatment. The absence of a benzamidine core underscores the importance of heterocyclic systems in kinase targeting .

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

Structure : Aromatic diamine with tetramethyl substituents and dihydrochloride salt.

Key Similarity : Both compounds are dihydrochloride salts, enhancing aqueous solubility for biological testing.

Difference : The tetramethyl-p-phenylenediamine lacks the extended propoxy and benzamidine groups, limiting its utility to redox reactions (e.g., electron transport chain studies) rather than therapeutic applications .

Structural and Functional Analysis Table

| Compound Name | Molecular Weight | Core Structure | Key Substituents | Pharmacological Use |

|---|---|---|---|---|

| Target Compound | Not Provided | Benzamidine | Dibutylamino-propoxy, phenyl | Intermediate/Synthesis |

| Dronedarone Hydrochloride | 593.20 | Benzofuran | Dibutylamino-propoxy, methanesulfonamide | Antiarrhythmic |

| Cevipabulin Succinate | 618.94 | Triazolopyrimidine | Methylamino-propoxy, trifluoroethyl | Anticancer |

| Tandutinib | 562.70 | Quinazoline | Piperidinyl-propoxy, isopropoxy | Tyrosine Kinase Inhibitor |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | 237.17 | Phenylenediamine | Tetramethyl | Redox reagent |

Key Research Findings

- Dibutylamino-Propoxy Motif: This group enhances bioavailability and target engagement in cardiovascular and kinase inhibitors. Its hydrophobicity prolongs half-life but may increase off-target risks .

- Salt Forms: Dihydrochloride salts (target compound, tetramethyl-p-phenylenediamine) improve solubility but may alter crystallinity and stability compared to monohydrochlorides (dronedarone) or succinates (cevipabulin) .

- Structural Flexibility: Substituting the amino group (dibutyl, methyl, piperidinyl) tailors interactions with hydrophobic pockets or polar residues in target proteins .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N-(p-(3-(Dibutylamino)propoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride, and how can researchers optimize reaction yields?

Answer:

Synthesis of structurally analogous benzamidine derivatives typically involves multi-step reactions with careful control of intermediates. For example:

- Amide coupling : Use trichloroisocyanuric acid (TCICA) as a coupling agent to activate carbonyl groups, as demonstrated in the synthesis of N-benzyloxy amides (reaction scale: 125 mmol) .

- Protection/deprotection strategies : Employ O-benzyl hydroxylamine hydrochloride to protect reactive amines, followed by acidic or catalytic hydrogenation for deprotection .

- Yield optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of sodium pivalate (anhydrous) to stabilize intermediates .

Key Consideration : Conduct a hazard analysis for reagents like dichloromethane and sodium carbonate, as outlined in "Prudent Practices in the Laboratory" .

Basic Question: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to resolve impurities (e.g., unreacted dibutylamine or phenylbenzamidine byproducts) .

- Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm the propoxy linker (δ 3.5–4.0 ppm for ether protons) and benzamidine core (aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (ESI) : Validate molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns indicative of dihydrochloride salt formation .

- Elemental analysis : Confirm stoichiometry of chlorine content (theoretical vs. experimental) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Mutagenicity screening : Perform Ames II testing, as mutagenicity risks for anomeric amide derivatives vary (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .

- Decomposition risks : Avoid heating above 100°C; DSC studies on similar compounds indicate exothermic decomposition .

- PPE requirements : Use fume hoods, nitrile gloves, and eye protection when handling hygroscopic dihydrochloride salts .

Advanced Question: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability testing :

- Mechanistic insights : Compare degradation products (e.g., hydrolyzed propoxy groups) with reference standards like Imp. D(EP) dihydrochloride .

Advanced Question: How should conflicting data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

Answer:

- Dose-response profiling : Conduct assays across a wide concentration range (nM–μM) to differentiate target-specific effects from off-target toxicity .

- Functional group analysis : Modify the dibutylamino or benzamidine moieties to isolate contributions to activity (e.g., replace propoxy with methylene linkers) .

- Data normalization : Use internal controls (e.g., GW7647 for nuclear receptor studies) to minimize batch-to-batch variability .

Advanced Question: What strategies are recommended for elucidating the compound’s pharmacokinetic properties in preclinical models?

Answer:

- ADME studies :

- Tissue distribution : Radiolabel the benzamidine core with 14C and quantify accumulation in target tissues via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.